Rapastinel Trifluoroacetate
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Overview
Description
Preparation Methods
The preparation of GLYX-13 Trifluoroacetate involves several synthetic routes and reaction conditions. One method involves the use of Fmoc-O-tert-butyl-L-threonine, Fmoc-L-proline, N-carboxybenzyl-L-threonine amide, and proline benzyl ester hydrochloride as starting materials . The process includes coupling and deprotection reactions, which are systematically optimized to achieve a high yield . Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .
Chemical Reactions Analysis
GLYX-13 Trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
GLYX-13 Trifluoroacetate has a wide range of scientific research applications. In chemistry, it is used as an activator of the NMDAR . In biology, it has been found to enhance cognitive functions and is being investigated for its potential as a cognitive enhancer . In medicine, it is currently in clinical trials as an antidepressant .
Mechanism of Action
The mechanism of action of GLYX-13 Trifluoroacetate involves its role as a positive allosteric modulator of the NMDAR via the glycine site . It enhances synaptic plasticity and exerts its antidepressant effects by modulating the NMDAR subunit composition . Specifically, it down-regulates the expression of phosphorylated NR2B and up-regulates phosphorylated NR2A, which contributes to its neuroprotective effects . This modulation of the NMDAR subunit composition is crucial for its therapeutic effects in conditions such as depression and ischemia .
Comparison with Similar Compounds
GLYX-13 Trifluoroacetate is unique in its ability to act as a glycine-site functional partial agonist of the NMDAR without the psychotomimetic side effects associated with other NMDAR antagonists . Similar compounds include other NMDAR modulators such as ketamine and memantine, which also target the NMDAR but have different mechanisms of action and side effect profiles . GLYX-13 Trifluoroacetate stands out due to its selective modulation of the glycine site and its potential for treating major depressive disorder without severe side effects .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWVNVCGYWOAAK-GDLIIDCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F3N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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